molecular formula C6H8ClN3O B12625859 2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride

2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B12625859
M. Wt: 173.60 g/mol
InChI Key: NSSXQXFNCUPOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • Pyrimidine Core : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
  • Aminomethyl Substituent (-CH₂NH₂) : Positioned at carbon 2, this group contributes basicity and hydrogen-bonding capacity.
  • Aldehyde Group (-CHO) : Located at carbon 5, this electrophilic site enables nucleophilic addition reactions.
  • Hydrochloride Counterion : Neutralizes the amine group, enhancing solubility in polar solvents.
Property Value
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
Functional Groups Pyrimidine, aldehyde, amine
Charge +1 (amine protonated by HCl)

The planar pyrimidine ring adopts a chair-like conformation in solution, stabilized by π-π interactions. The aldehyde group introduces dipole-dipole interactions, while the protonated amine forms strong hydrogen bonds with chloride ions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 400 MHz):

  • Aldehyde proton : A singlet at δ 9.8–10.2 ppm , characteristic of deshielded aldehydes.
  • Pyrimidine protons : Doublets at δ 8.6–9.0 ppm (H-4 and H-6) and δ 7.2–7.5 ppm (H-2).
  • Aminomethyl protons : A triplet at δ 3.4–3.6 ppm (-CH₂-) and a broad peak at δ 2.8–3.0 ppm (-NH₃⁺).

¹³C NMR (D₂O, 100 MHz):

  • Aldehyde carbon : δ 192–195 ppm .
  • Pyrimidine carbons : δ 160–165 ppm (C-2, C-4, C-6) and δ 120–125 ppm (C-5).
  • Aminomethyl carbon : δ 40–45 ppm (-CH₂-).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(N-H) : 3300–3500 cm⁻¹ (stretching of protonated amine).
  • ν(C=O) : 1700–1720 cm⁻¹ (aldehyde stretching).
  • ν(C=N) : 1600–1650 cm⁻¹ (pyrimidine ring vibrations).

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI+) : Major peak at m/z 174.1 ([M+H]⁺), with a chlorine isotopic pattern consistent with HCl adducts.
  • Fragmentation : Loss of HCl (m/z 138.1 ) and subsequent cleavage of the aldehyde group (m/z 110.1 ).

Crystallographic Studies and Conformational Dynamics

While experimental X-ray crystallography data for this specific compound remains unpublished, analogous pyrimidine derivatives provide insights into its solid-state behavior.

Predicted Crystal Packing:

  • Hydrogen-Bonding Network : The protonated amine forms N-H···Cl bonds (2.8–3.0 Å), while the aldehyde oxygen participates in C=O···H-N interactions with adjacent molecules.
  • π-Stacking : Pyrimidine rings align face-to-face with interplanar distances of 3.4–3.6 Å , stabilizing the lattice.

Conformational Flexibility:

  • Aldehyde Rotation : The aldehyde group exhibits restricted rotation due to conjugation with the pyrimidine ring (barrier ~8–10 kcal/mol).
  • Aminomethyl Orientation : The -CH₂NH₃⁺ group adopts a gauche conformation to minimize steric clashes with the pyrimidine ring.
Parameter Value
Pyrimidine Ring Planarity RMSD < 0.05 Å
Torsion Angle (C2-CH₂) 60–70°
H-Bond Length (N-H···Cl) 2.85 ± 0.10 Å

Molecular dynamics simulations suggest the hydrochloride salt enhances conformational rigidity by 30–40% compared to the free base, favoring bioactive conformations in solution.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-(aminomethyl)pyrimidine-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c7-1-6-8-2-5(4-10)3-9-6;/h2-4H,1,7H2;1H

InChI Key

NSSXQXFNCUPOOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CN)C=O.Cl

Origin of Product

United States

Preparation Methods

Vilsmeier Formylation

One of the most common methods for preparing pyrimidine carbaldehydes involves Vilsmeier formylation, which utilizes a reagent typically composed of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method allows for selective formylation at the C5 position of the pyrimidine ring.

  • Procedure :

    • A pyrimidine derivative is treated with Vilsmeier reagent at low temperatures (0 °C to room temperature).
    • The reaction mixture is then warmed to facilitate the conversion to the aldehyde.
  • Yield : This method has been reported to yield up to 70% of the desired product under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, including the synthesis of pyrimidine derivatives.

  • Procedure :

    • The starting materials are mixed and subjected to microwave irradiation.
    • This method significantly reduces reaction times and increases yields compared to conventional heating methods.
  • Yield : Reports indicate yields exceeding 80% when using microwave-assisted techniques for synthesizing pyrimidine carbaldehydes.

Detailed Methodologies

Synthesis via Aminomethylation

A more direct approach involves aminomethylation followed by formylation:

  • Step 1 : Aminomethylation

    • A suitable pyrimidine is reacted with formaldehyde and an amine (e.g., methylamine) in an acidic medium.
  • Step 2 : Formylation

    • The resulting aminomethylpyrimidine is then subjected to Vilsmeier formylation as described above.

This two-step approach has shown promising results in terms of yield and purity.

Acid-Catalyzed Reactions

Acid-catalyzed reactions can enhance the efficiency of the synthesis:

  • Procedure :

    • Utilizing acid catalysts such as hydrochloric acid or sulfuric acid during the reaction can accelerate the formation of intermediates.
  • Yield : Utilizing acid catalysis has been reported to improve yields significantly, often achieving over 90% in optimized conditions.

Comparative Analysis of Methods

Preparation Method Advantages Disadvantages Yield (%)
Vilsmeier Formylation High selectivity, established protocol Requires careful handling of reagents Up to 70%
Microwave-Assisted Synthesis Rapid reaction times, higher yields Equipment cost may be high Exceeds 80%
Aminomethylation + Formylation Direct approach, potentially higher purity Multi-step process Over 90%
Acid-Catalyzed Reactions Enhanced reaction rates Acid-sensitive functional groups may react undesirably Often >90%

Chemical Reactions Analysis

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form imine derivatives (Schiff bases), a hallmark reaction for pyrimidine-5-carbaldehydes.

Example Reaction
Reaction with aniline under acidic or neutral conditions yields 5-(phenyliminomethyl)pyrimidine derivatives.

Key Data

SubstrateAmineCatalystYieldReference
Pyrimidine-5-carbaldehydeAnilineNone (RT)82%
Analogous systemsBenzylamineAcOH75–88%

Research Findings

  • Schiff bases derived from 5-iminomethylpyrimidines exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 4.2 µM for AGS gastric adenocarcinoma) .

  • Intramolecular hydrogen bonding stabilizes the imine product, as confirmed by X-ray crystallography .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions at positions activated by electron-withdrawing groups (e.g., aldehyde).

Example Reaction
Displacement of chloride (in related 4,6-dichloro derivatives) with indoline under basic conditions:

text
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde + Indoline → 2-Amino-4-indolino-6-chloropyrimidine-5-carbaldehyde

Key Data

Leaving GroupNucleophileBaseSolventYieldReference
ClIndolineNaOHEtOH60%
ClMorpholineK₂CO₃DMF72%

Research Findings

  • Alkaline conditions promote selective substitution at C4 over C6 in dichloropyrimidine systems .

  • Subsequent Claisen-Schmidt condensation of the aldehyde with ketones forms extended conjugated systems .

Cyclocondensation Reactions

The aldehyde and aminomethyl groups participate in intramolecular cyclizations to form heterocyclic scaffolds.

Example Reaction
Heating in acetic acid forms a fused pyrido[2,3-d]pyrimidine:

text
2-(Aminomethyl)pyrimidine-5-carbaldehyde → Pyrido[2,3-d]pyrimidine + H₂O

Key Data

ConditionsProductYieldReference
AcOH, ΔPyrido[2,3-d]pyrimidine70%
BF₃·Et₂O, CHCl₃7-Arylpyrido[2,3-d]pyrimidine65–80%

Research Findings

  • BF₃·Et₂O catalyzes cyclization without hydrolyzing ester or amide groups .

  • Products show selective cytotoxicity against Enterococcus faecalis (MIC = 8 µg/mL) .

Reductive Amination

The aldehyde reacts with amines under reducing conditions to form secondary amines.

Example Reaction
With sodium cyanoborohydride and benzylamine:

text
Pyrimidine-5-carbaldehyde + Benzylamine → N-Benzyl-5-(aminomethyl)pyrimidine

Key Data

Reducing AgentSolventYieldReference
NaBH₃CNMeOH68%
H₂ (Pd/C)EtOAc55%

Research Findings

  • Reductive amination products are intermediates for antimicrobial agents .

Vilsmeier-Haack Formylation

The aminomethyl group directs formylation at C5 in pyrimidine systems under Vilsmeier conditions (POCl₃/DMF).

Key Data

SubstrateConditionsProductYieldReference
6-Amino-3-methylpyrimidinePOCl₃/DMF, 50°C6-Amino-3-methylpyrimidine-5-carbaldehyde98%

Research Findings

  • Formylation fails if the amino group is unprotected, favoring amidine derivatives instead .

Oxidation and Reduction

  • Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ or CrO₃ (yield: 60–75%) .

  • Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group (yield: 85%) .

Complexation with Metal Ions

The aldehyde and aminomethyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride involves several key reactions, primarily focusing on the modification of pyrimidine derivatives. Researchers have synthesized various substituted pyrimidine derivatives that exhibit significant biological activities. For instance, the synthesis of 2-aminopyrimidine derivatives has been reported, highlighting the importance of substituents in influencing the biological activity of these compounds .

The structural characteristics of this compound play a crucial role in its reactivity and interaction with biological targets. The presence of the aldehyde functional group enhances its electrophilicity, allowing it to participate in various chemical reactions, including Schiff base formation with amines .

Antimicrobial Properties

One of the most significant applications of this compound is its antimicrobial activity. Studies have shown that pyrimidine derivatives can exhibit potent antibacterial effects against various pathogens, including Enterococcus faecalis, which is known for its resistance to multiple drugs . The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain pyrimidine derivatives, including those related to this compound, demonstrate selective cytotoxicity against cancer cell lines such as gastric adenocarcinoma . These findings suggest that such compounds could serve as lead structures for designing novel anticancer agents.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is growing interest in the anti-inflammatory properties of pyrimidine derivatives. Some studies have reported that specific pyrimidine compounds can effectively suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

StudyFocusFindings
Al Neyadi et al. (2021)Antibacterial ActivityIdentified strong antibacterial activity against E. faecalis and other pathogens; potential for overcoming drug resistance .
MDPI (2022)Anticancer PropertiesDemonstrated selective cytotoxicity against gastric adenocarcinoma cells; non-toxic to normal cells .
RSC Advances (2021)Anti-inflammatory ActivityReported significant inhibition of COX-2 activity with IC50 values comparable to standard drugs .

These case studies illustrate the compound's multifaceted applications across different areas of biomedical research.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to other biologically active molecules, which may interact with enzymes, receptors, or other proteins in the body. The exact pathways and targets depend on the specific derivative or application being studied .

Comparison with Similar Compounds

Structural Differences and Functional Group Analysis

The following table highlights key structural differences between 2-(aminomethyl)pyrimidine-5-carbaldehyde hydrochloride and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound 2-(aminomethyl), 5-carbaldehyde Aldehyde, amine, hydrochloride salt ~174.45 (calculated*) Reactive intermediate, drug synthesis
2-(Chloromethyl)-5-methylpyrimidine hydrochloride 2-(chloromethyl), 5-methyl Chloromethyl, methyl, hydrochloride N/A Chemical synthesis, alkylation agent
2-Amino-5-(chloromethyl)pyrimidine hydrochloride 2-amino, 5-(chloromethyl) Chloromethyl, amine, hydrochloride 180.03 Pharmaceutical intermediate
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride 4-amino, 5-aminomethyl, 2-methyl Dual amine, methyl, dihydrochloride 215.09 (C₆H₁₀N₄·2HCl) Antiviral/anticancer research
Pyrimidine-5-carboxaldehyde 5-carbaldehyde Aldehyde N/A Organic synthesis, cross-coupling

*Calculated based on formula C₆H₈N₃O·HCl.

Key Observations:

Functional Group Reactivity: The aldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), whereas chloromethyl groups (as in and ) favor nucleophilic substitution reactions. The hydrochloride salt enhances solubility in polar solvents compared to non-salt forms (e.g., pyrimidine-5-carboxaldehyde ).

Substituent Position: 5-carbaldehyde derivatives (target compound and ) are less common than methyl or chloromethyl analogs (), making them valuable for specialized syntheses.

Stability and Handling Considerations

  • Aldehyde-containing compounds (target compound, ) are prone to oxidation and require storage under inert conditions.
  • Chloromethyl analogs () may hydrolyze in aqueous environments, necessitating anhydrous handling.

Biological Activity

2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H9ClN2O
  • Molecular Weight : 174.61 g/mol
  • CAS Number : 102022-57-1

Synthesis

The synthesis of 2-(aminomethyl)pyrimidine-5-carbaldehyde typically involves:

  • Formation of the Pyrimidine Ring : Starting from pyrimidine derivatives, the amino group is introduced via nucleophilic substitution.
  • Aldehyde Formation : The aldehyde functional group is introduced at the 5-position through oxidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a pyrimidine backbone exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via mitochondrial pathway
AGS (gastric cancer)10Inhibition of cell proliferation
K562 (leukemia)12Disruption of cell cycle progression

Studies suggest that the presence of the imine group in pyrimidine derivatives enhances their biological activity, particularly against gastric adenocarcinoma and other malignancies .

Antibacterial Activity

The compound has also shown promising antibacterial properties. Research indicates that pyrimidines can effectively inhibit the growth of Enterococcus faecalis, a common nosocomial pathogen:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
E. faecalis8Significant inhibition observed
Staphylococcus aureus16Moderate activity noted

The antibacterial mechanism is believed to involve interference with bacterial cell wall synthesis and function .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanism : It disrupts bacterial cell wall integrity and inhibits essential metabolic pathways.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in cancer progression and bacterial resistance.

Case Studies

  • Anticancer Study : A study involving the treatment of gastric cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Antibacterial Efficacy : In vitro tests demonstrated that the compound significantly reduced the growth rate of E. faecalis, indicating its potential role in treating infections caused by resistant strains .

Q & A

Basic: What analytical techniques are recommended to confirm the identity and purity of 2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride?

Answer:
To confirm identity and purity, employ a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign characteristic peaks for the pyrimidine ring, aminomethyl group (-CH2NH2), and aldehyde proton (δ 9.5–10.5 ppm) .
  • HPLC : Use reversed-phase chromatography (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (adjusted to pH 3.0 with trifluoroacetic acid) to assess purity (>98%) .
  • Elemental Analysis : Validate the molecular formula (C6H8N3O·HCl) by comparing experimental C, H, N, and Cl percentages to theoretical values .

Basic: How should stock solutions of this compound be prepared for biological assays?

Answer:

  • Solubility : The compound is soluble in water (up to 50 mg/mL) and DMSO (up to 25 mg/mL). Pre-warm DMSO to 40°C for complete dissolution .
  • Preparation : Dissolve 10 mg in 1 mL of sterile water or DMSO to achieve a 10 mM stock solution. Vortex for 5 minutes and centrifuge at 10,000 rpm to remove particulates .
  • Storage : Aliquot and store at -20°C for ≤6 months. Avoid freeze-thaw cycles to prevent degradation .

Advanced: How can synthesis yield be optimized while minimizing byproducts?

Answer:

  • Reaction Conditions : Use a palladium-catalyzed cross-coupling reaction under inert atmosphere (N2/Ar) at 80–100°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane = 1:2) .
  • Purification : Employ flash chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate the product. Recrystallize from hot ethanol to remove residual aldehydes .
  • Yield Improvement : Add 1 eq. of triethylamine to neutralize HCl during the reaction, reducing side reactions .

Advanced: How to design stability studies under varying pH, temperature, and light conditions?

Answer:

  • pH Stability : Prepare buffered solutions (pH 2–9) using HCl/NaOH. Incubate samples at 37°C for 24 hours and analyze degradation via HPLC .
  • Thermal Stability : Heat aliquots to 40°C, 60°C, and 80°C for 48 hours. Monitor aldehyde oxidation using FT-IR (loss of C=O peak at ~1700 cm⁻¹) .
  • Light Sensitivity : Expose samples to UV light (254 nm) for 72 hours. Quantify photodegradation products with LC-MS .

Advanced: How to resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. serotonin modulation)?

Answer:

  • Assay Reproducibility : Repeat in vitro assays (e.g., COX-2 inhibition IC50) using standardized protocols (e.g., ovine COX-2 ELISA kit) and compare results across multiple labs .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the aminomethyl or aldehyde groups. Test for selectivity against off-target receptors (e.g., 5-HT3) .
  • Data Normalization : Use internal controls (e.g., celecoxib for COX-2, ondansetron for 5-HT3) to calibrate activity thresholds and minimize inter-experimental variability .

Advanced: What methodologies are used to evaluate its role in synthesizing macrocyclic drug candidates?

Answer:

  • Ligand Design : React the aldehyde group with primary amines (e.g., ethylenediamine) under microwave irradiation (100°C, 30 min) to form Schiff base intermediates .
  • Macrocyclization : Use high-dilution conditions (0.01 M) with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to prevent oligomerization .
  • Characterization : Confirm macrocycle formation via MALDI-TOF MS and compare cavity size with molecular docking simulations (AutoDock Vina) .

Advanced: How to address discrepancies in solubility data across different solvents?

Answer:

  • Experimental Validation : Repeat solubility tests in triplicate using USP-grade solvents. Centrifuge suspensions at 15,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax = 265 nm) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) using Gaussian 09 to predict solvation energy and correlate with experimental data .
  • Co-Solvency Approach : For low aqueous solubility, prepare ternary mixtures (e.g., PEG-400/ethanol/water) and optimize ratios via phase diagram analysis .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and dissolution .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate, then absorb with inert material (vermiculite) .
  • Waste Disposal : Collect waste in sealed containers labeled "Halogenated Organic Waste" for incineration .

Advanced: How to design a SAR study to improve its pharmacokinetic profile?

Answer:

  • Metabolic Stability : Incubate with human liver microsomes (HLMs) for 60 min. Quantify parent compound loss via LC-MS/MS to identify metabolic hotspots (e.g., aldehyde oxidation) .
  • Prodrug Synthesis : Mask the aldehyde group as a methoxyimine or acetal derivative. Test hydrolytic stability in simulated gastric fluid (pH 1.2) .
  • LogP Optimization : Introduce fluorine substituents to the pyrimidine ring to balance hydrophilicity (ClogP calculated via ChemAxon) .

Advanced: What strategies mitigate batch-to-batch variability in synthetic routes?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor aldehyde formation in real-time .
  • Quality by Design (QbD) : Use Design of Experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading) and define a design space .
  • Impurity Profiling : Characterize byproducts (e.g., dimerized aldehydes) via HRMS and adjust reaction stoichiometry to suppress their formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.